3-[(5-Fluoropyrimidin-2-yl)amino]-1-(thiophen-3-yl)propan-1-ol
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Overview
Description
3-[(5-Fluoropyrimidin-2-yl)amino]-1-(thiophen-3-yl)propan-1-ol is a synthetic organic compound that features a fluoropyrimidine moiety and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Fluoropyrimidin-2-yl)amino]-1-(thiophen-3-yl)propan-1-ol typically involves multi-step organic reactions. One common approach is to start with the fluoropyrimidine derivative, which undergoes nucleophilic substitution with an appropriate thiophene derivative. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Fluoropyrimidin-2-yl)amino]-1-(thiophen-3-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the fluoropyrimidine ring.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced fluoropyrimidine derivative.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
3-[(5-Fluoropyrimidin-2-yl)amino]-1-(thiophen-3-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-[(5-Fluoropyrimidin-2-yl)amino]-1-(thiophen-3-yl)propan-1-ol involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The thiophene ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol
- 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile
Uniqueness
3-[(5-Fluoropyrimidin-2-yl)amino]-1-(thiophen-3-yl)propan-1-ol is unique due to the presence of both a fluoropyrimidine and a thiophene ring, which may confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
3-[(5-fluoropyrimidin-2-yl)amino]-1-thiophen-3-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3OS/c12-9-5-14-11(15-6-9)13-3-1-10(16)8-2-4-17-7-8/h2,4-7,10,16H,1,3H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGWGJYFVXSMRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CCNC2=NC=C(C=N2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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